molecular formula C9H16ClNO2 B2864335 Octahydroindolizine-5-carboxylic acid hydrochloride CAS No. 1955505-74-4

Octahydroindolizine-5-carboxylic acid hydrochloride

Cat. No.: B2864335
CAS No.: 1955505-74-4
M. Wt: 205.68
InChI Key: GNPSIMMJIXHVAB-UHFFFAOYSA-N
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Description

Octahydroindolizine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 . It is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is hexahydroindolizine-8a(1H)-carboxylic acid hydrochloride . The InChI code is 1S/C9H15NO2.ClH/c11-8(12)9-4-1-2-6-10(9)7-3-5-9;/h1-7H2,(H,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 205.68 .

Scientific Research Applications

Multidirectional Desymmetrization for Synthesis of Complex Scaffolds

A novel approach using multidirectional desymmetrization to synthesize complex, nature-inspired scaffolds, including octahydroindolizine derivatives, has been developed. This method demonstrates excellent diastereoselectivity and enantioselectivity, offering new pathways for drug discovery. The synthesized octahydroindolo[2,3-a]quinolizine scaffolds have shown potential in cancer therapy, indicating a promising approach to selectively suppress mitochondrial membrane potential in hepatoma cells without affecting T- and B-cells (V. Srinivasulu et al., 2018).

Enantiospecific Syntheses from Diethyl‐L‐Glutamate

Enantiospecific syntheses of indolizidines and piclavine A from diethyl L-glutamate hydrochloride have been achieved, showcasing the versatility of octahydroindolizine derivatives in synthesizing complex natural products. This method highlights the potential of these compounds in the synthesis of diverse natural and nature-inspired molecules (C. W. Jefford et al., 1995).

Glycosidase Enzyme Inhibitors

Polyhydroxy derivatives of octahydroindolizine have been isolated from plants and microorganisms, demonstrating potent and specific inhibition of glycosidase enzymes. These compounds have significant implications in agricultural and medical research, offering potential applications in developing new therapeutic agents (L. Fellows, 1986).

Stereoselective Synthesis

A stereoselective synthesis technique for 3,5-disubstituted octahydroindolizines has been developed, further expanding the utility of these compounds in the creation of analogs of natural products. This method emphasizes the synthetic versatility of octahydroindolizine derivatives in producing molecules with specific stereochemical configurations (Mojmir Vavrecka et al., 1989).

Inhibition of Human Platelet Aggregation

Octahydroindolo[2,3-a]quinolizines have been identified as powerful inhibitors of human platelet aggregation, exhibiting IC50 values significantly lower than common cyclo-oxygenase inhibitors. This discovery opens new avenues for the development of therapeutic agents targeting cardiovascular diseases without impacting blood coagulation parameters (G. Blaskó et al., 1987).

Biosynthesis of Pipecolic Acid

Studies on the biosynthesis of pipecolic acid from L-lysine in Rhizoctonia leguminicola have elucidated a pathway leading to the formation of toxic octahydroindolizine alkaloids, slaframine, and swainsonine. This research contributes to understanding the biosynthetic pathways of complex natural products and their implications in fungal toxicity (B. Wickwire et al., 1990).

Safety and Hazards

This compound may be corrosive to metals and cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Given the structural similarity between Octahydroindolizine-5-carboxylic acid hydrochloride and indole derivatives, it’s possible that this compound could also have significant biological potential.

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-1-3-7-4-2-6-10(7)8;/h7-8H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPSIMMJIXHVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCN2C(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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